molecular formula C13H22ClNO2 B1379410 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride CAS No. 1797941-67-3

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride

Cat. No.: B1379410
CAS No.: 1797941-67-3
M. Wt: 259.77 g/mol
InChI Key: HJRKWWHTCVIOAC-UHFFFAOYSA-N
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Description

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid .


Synthesis Analysis

Adamantane and its derivatives can be synthesized from several precursors. For example, memantine hydrochloride, a medicine used for the treatment of Alzheimer’s disease, can be synthesized from 1,3-dimethyl-adamantane via N-formamido-3,5-dimethyl-adamantane .


Molecular Structure Analysis

Adamantane is a highly symmetrical molecule that resembles the framework of a diamond. It consists of three cyclohexane rings arranged in the “armchair” conformation .


Chemical Reactions Analysis

Adamantane and its derivatives can undergo various chemical reactions. For instance, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media .


Physical and Chemical Properties Analysis

Adamantane is a solid at room temperature with a melting point of 270-280°C. It is insoluble in water but soluble in organic solvents .

Scientific Research Applications

Neurodegenerative Disease Research

Research on adamantane-based scaffolds, including 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride, has shown significant potential for the treatment of neurodegenerative diseases. The pharmacological potential of adamantane derivatives, such as amantadine and memantine, has been well-established in treating dementia, Alzheimer's, and Parkinson's diseases. Comparative analysis of over 75 natural and synthetic adamantane derivatives highlights the promising directions for further studies in biochemistry, pharmacology, and neurology, aiming at developing new therapeutic agents for neurodegenerative disorders (Dembitsky, Gloriozova, & Poroikov, 2020).

Antimicrobial Applications

Adamantylated compounds, including those related to this compound, have garnered attention for their antimicrobial properties. The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been explored, with a focus on creating highly effective and selective drugs. This area of research is promising for the development of novel antimicrobial agents (Shokova & Kovalev, 2013).

Antioxidant and Anti-inflammatory Properties

Studies have also explored the broader pharmacological effects of compounds related to this compound, such as Chlorogenic Acid (CGA), which exhibits antioxidant, anti-inflammatory, and other therapeutic roles. These include hepatoprotective, cardioprotective, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension effects, and modulation of lipid and glucose metabolism. This highlights a potential area for the use of adamantane derivatives in managing and treating various metabolic disorders (Naveed et al., 2018).

Application in Metal Surface Treatment

The unique properties of adamantane derivatives are not limited to biomedical applications but extend to industrial applications such as metal surface treatment. The use of organic corrosion inhibitors, including adamantane-based compounds, in acidic solutions for cleaning and protecting metal surfaces has been reviewed, indicating the versatility of these compounds beyond pharmaceutical uses (Goyal et al., 2018).

Safety and Hazards

As with any chemical compound, handling adamantane and its derivatives should be done with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) or other safety information before handling these compounds .

Future Directions

Adamantane and its derivatives have been the subject of numerous studies due to their unique chemical properties. They have potential applications in various fields, including medicine, materials science, and nanotechnology .

Biochemical Analysis

Biochemical Properties

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is the soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of endogenous chemical mediators, such as epoxides of arachidonic acid, which are crucial for blood pressure regulation and vascular inflammation . The interaction between this compound and soluble epoxide hydrolase results in the inhibition of the enzyme’s activity, thereby modulating the levels of its substrates and products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of soluble epoxide hydrolase by this compound leads to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties and play a role in protecting cells from oxidative stress . Additionally, this compound has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The adamantane moiety of the compound allows it to fit into the active site of soluble epoxide hydrolase, thereby inhibiting its activity. This inhibition prevents the conversion of epoxyeicosatrienoic acids to their corresponding diols, which are less biologically active . Furthermore, the compound may also interact with other proteins and enzymes, leading to changes in their activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged inhibition of soluble epoxide hydrolase . Over extended periods, the compound may undergo degradation, leading to a decrease in its inhibitory effects. Long-term studies have also indicated that continuous exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in liver and kidney function. Threshold effects have been identified, where a specific dosage range results in optimal inhibition of the enzyme without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by the compound leads to increased levels of epoxyeicosatrienoic acids, which are involved in various physiological processes, including blood pressure regulation and anti-inflammatory responses . The compound may also interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The adamantane moiety facilitates the compound’s uptake into cells, where it can accumulate and exert its inhibitory effects on soluble epoxide hydrolase . The distribution of the compound within tissues is also affected by its binding to specific proteins, which may enhance its localization to target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase and other enzymes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects on target enzymes. The localization of the compound within cells is essential for its role in modulating cellular processes and biochemical reactions.

Properties

IUPAC Name

3-(1-adamantyl)-3-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-11H,1-7,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRKWWHTCVIOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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